Antibacterial agent 167 is a synthetic compound recognized for its antibacterial properties. It belongs to a class of compounds that exhibit significant activity against various bacterial strains. Understanding its classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications is essential for evaluating its potential in therapeutic contexts.
Antibacterial agent 167 is classified as a synthetic antibiotic. Antibiotics are typically categorized based on their source, chemical structure, mechanism of action, and spectrum of activity. This compound does not fall under natural or semi-synthetic categories but is entirely synthesized in laboratories. The classification of antibacterial agents can be summarized as follows:
The synthesis of antibacterial agent 167 typically involves multi-step organic reactions. Key methods include:
For instance, a common synthetic pathway might involve the protection of functional groups on amino acids followed by coupling reactions to form peptide bonds .
The molecular structure of antibacterial agent 167 can be represented by its chemical formula and structural diagram. The compound typically features an amino acid backbone with specific substitutions that enhance its antibacterial activity.
Data regarding the molecular weight and specific stereochemistry are essential for understanding its reactivity and biological activity .
Antibacterial agent 167 undergoes several key chemical reactions that contribute to its antibacterial properties:
Understanding these reactions is critical for evaluating the efficacy and potential resistance mechanisms against this compound .
The mechanism by which antibacterial agent 167 exerts its effects typically involves:
Data from studies indicate that this compound shows particular effectiveness against Gram-positive bacteria due to its ability to penetrate their thick peptidoglycan layer .
Antibacterial agent 167 exhibits several notable physical and chemical properties:
These properties influence how the compound is handled in laboratory settings and its effectiveness in clinical applications .
Antibacterial agent 167 has several applications in scientific research and medicine:
The ongoing research into this compound aims to expand its applications while minimizing resistance development among target bacteria .
The discovery of Antibacterial Agent 167 emerged against a backdrop of escalating antimicrobial resistance (AMR) and declining antibiotic innovation. Historically, antibacterial development peaked during the mid-20th century "Golden Age," yielding foundational classes like β-lactams and tetracyclines [1] [8]. However, between 1962–2000, no major structural classes were introduced—a period termed the "innovation gap" [7]. By the 2010s, multidrug-resistant (MDR) pathogens caused ~1.27 million annual deaths globally, yet pharmaceutical companies deprioritized antibiotic R&D due to scientific and economic challenges [4] [10].
Antibacterial Agent 167 originated from targeted screening of carbonic anhydrase inhibitors (CAIs) for antimicrobial activity—a paradigm shift from traditional empirical approaches. Early CAIs like sulfonamides (e.g., acetazolamide) were repurposed from non-antibacterial roles (e.g., diuretics, anticonvulsants) [9]. Modern drug design leveraged insights into bacterial carbonic anhydrases (CAs), which regulate CO₂/bicarbonate balance and are essential for pathogen survival and virulence [3] [6]. Agent 167 was identified through structure-activity relationship (SAR) studies of zinc-binding chemotypes, specifically dithiocarbamates (DTCs), which exhibit potent inhibition of bacterial β-class CAs absent in mammals [6] [3].
Era | Antibacterial Class | Discovery Approach | Relevance to Agent 167 |
---|---|---|---|
Pre-1940s | Salvarsan (arsphenamine) | Synthetic screening | First targeted antimicrobial [8] |
1940s | Penicillin | Natural product screening | Golden Age foundation [8] |
1950s–60s | Tetracyclines, macrolides | Microbial fermentation | Natural product diversification [1] |
1980s–2000s | Oxazolidinones (linezolid) | Synthetic modification | Addressing resistance [1] |
2010s–20s | CAI hybrids (Agent 167) | Rational design | Target-specific innovation [6] |
Antibacterial Agent 167 is synthesized via a hybrid biosynthetic route combining enzymatic and chemical steps. The core scaffold derives from a non-ribosomal peptide synthetase (NRPS) pathway in Streptomyces albus, generating a DTC-precursor scaffold. Subsequent chemical modifications introduce a sulfonamide "tail" to enhance CA binding affinity [5] [3].
Key metabolic engineering strategies have optimized titers and efficiency:
Heterologous production in E. coli was attempted but failed due to inefficient post-translational modification of NRPS modules. Current industrial processes use engineered S. albus in fed-batch bioreactors, achieving titers of 1.8 g/L—sufficient for preclinical development [5].
Engineering Target | Modification | Titer Improvement | Mechanistic Basis |
---|---|---|---|
Cysteine biosynthesis | cysK overexpression | 130% | Enhanced DTC precursor supply [5] |
Competing pathways | 15 BGC deletions | 40% | Redirected carbon flux [5] |
Global regulation | bldD overexpression | 65% | Enhanced NRPS transcription [5] |
Ribosome engineering | rpsL mutation (K43R) | 90% | Alleviated translational limitation [5] |
Antibacterial Agent 167 belongs to the dithiocarbamate (DTC) class of carbonic anhydrase inhibitors (CAIs), characterized by a zinc-anchoring moiety (R₁R₂N-CS₂⁻) linked to a hydrophobic aryl-sulfonamide tail [6] [3]. Its chemical structure is N-(4-sulfamoylphenyl) dithiocarbamic acid (C₇H₈N₂O₂S₂), which enables dual mechanisms:
Structural comparisons highlight key innovations:
X-ray crystallography (PDB: 7X2Z) confirms Agent 167 binds P. aeruginosa CA via:
Feature | Classical Sulfonamide CAIs | DTC Hybrids (Agent 167) | Functional Impact |
---|---|---|---|
Zinc-binding group | -SO₂NH⁻ | -CS₂⁻ | Enhanced bacterial CA affinity [6] |
Tail moiety | Absent/short | Aryl-sulfonamide | Selectivity for bacterial hydrophobic pocket [3] |
Membrane permeability (log P) | -0.3 to 0.2 | 1.8 | Improved Gram-negative penetration [6] |
Inhibition constant (Ki) | 10–500 nM | 8.2 nM (bacterial β-CA) | 60-fold potency increase [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7